Critical Micelle Concentration (CMC): Myristoyl Glutamate (14.1 mM) vs. Engineered FA-Glu (1.3 mM) — Direct Comparative Measurement
In a direct head-to-head surface tension study, myristoyl glutamate (the commercial C14 acyl glutamate benchmark) exhibited a critical micelle concentration (CMC) of 14.1 mM, compared to 1.3 mM for FA-Glu, an engineered β-hydroxy fatty acid-glutamate surfactant [1]. The ~10.8-fold higher CMC of myristoyl glutamate indicates that a substantially greater mass of this surfactant is required in formulation to achieve a given surface tension reduction relative to FA-Glu. This places myristoyl glutamate in an intermediate CMC range within the broader acyl glutamate class — higher than specialized engineered variants but within a predictable window for C14-chain anionic amino acid surfactants. Cross-study data further situate this value: sodium lauroyl glutamate (C12) has a reported CMC of 10.6 mM, while sodium dodecyl sulfate (SDS) measures 8.2 mM under comparable aqueous conditions [2].
| Evidence Dimension | Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | 14.1 mM (myristoyl glutamate, commercial benchmark) |
| Comparator Or Baseline | FA-Glu (engineered fatty acid-glutamate): 1.3 mM |
| Quantified Difference | Myristoyl glutamate CMC is ~10.8-fold higher than FA-Glu; ~1.33-fold higher than sodium lauroyl glutamate (10.6 mM, cross-study) |
| Conditions | Surface tension method; aqueous solution; referenced from Gabriel O. Reznik et al., 2010 TRI/Princeton Conference; adapted in Somasundaran et al., J Cosmet Sci, 2011, Figure 4. |
Why This Matters
A 10.8-fold difference in CMC directly governs the minimum surfactant loading required for effective micellization and cleansing performance, making myristoyl glutamate suitable for applications where higher-use concentrations are acceptable and foam density at lower concentrations is not the primary selection criterion.
- [1] Somasundaran P, Chakraborty S, Deo P, et al. Polymer/surfactant interactions and nanostructures: Current development for cleansing, release, and deposition of actives. Journal of Cosmetic Science, 2011, 62(2): 249–264. (CMC data from Figure 4, adapted from Reznik GO et al., 2010 TRI/Princeton Conference.) View Source
- [2] Arakawa T, Akuta T, et al. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent. Current Issues in Molecular Biology, 2024, 46(1): 621–633. doi:10.3390/cimb46010040. (Table 1: SLG CMC = 10.6 mM, SDS CMC = 8.2 mM in water.) View Source
